Sodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate
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Overview
Description
Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate is a chemical compound with the molecular formula C24H16N2Na2O7S2. It is a white to yellow solid that is soluble in water. This compound is known for its unique structure, which includes a phenanthroline core and sulfonate groups, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate typically involves the reaction of 4,7-diphenyl-1,10-phenanthroline with sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective sulfonation of the phenanthroline ring. The resulting sulfonated product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters ensures the efficient and scalable production of Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate .
Chemical Reactions Analysis
Types of Reactions
Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate undergoes various chemical reactions, including:
Oxidation: The phenanthroline core can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the phenanthroline ring, potentially altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the sulfonate moieties .
Scientific Research Applications
Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions that are studied for their catalytic and electronic properties.
Biology: The compound is employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Research explores its potential use in drug delivery systems and as a diagnostic agent due to its ability to bind metal ions.
Mechanism of Action
The mechanism of action of Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate involves its ability to chelate metal ions. The phenanthroline core provides nitrogen atoms that coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical and biological processes, such as catalysis and metal ion detection .
Comparison with Similar Compounds
Similar Compounds
4,7-Diphenyl-1,10-phenanthroline: Lacks the sulfonate groups, making it less soluble in water and less versatile in applications requiring water solubility.
Bathophenanthroline disulfonic acid disodium salt: Similar structure but may differ in the degree of sulfonation and specific applications.
Uniqueness
Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate xhydrate is unique due to its combination of a phenanthroline core and sulfonate groups, providing both strong metal ion binding and water solubility. This makes it particularly useful in aqueous environments and applications requiring metal ion detection and complexation .
Properties
IUPAC Name |
disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6S2.2Na.H2O/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;1H2/q;2*+1;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNPMHXHQCVXED-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2Na2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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